molecular formula C37H66O7 B13788968 Rollinicin

Rollinicin

Cat. No.: B13788968
M. Wt: 622.9 g/mol
InChI Key: VODBAMRAIJWVTO-UHFFFAOYSA-N
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Description

Rollinicin is a naturally occurring acetogenin compound found in the seeds of the Rollinia papilionella plant. It is known for its cytotoxic properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rollinicin involves several steps, starting from the extraction of the compound from the seeds of Rollinia papilionella. The process typically includes solvent extraction followed by chromatographic purification to isolate this compound in its pure form .

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily extracted from natural sources. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Rollinicin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its cytotoxic properties.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of this compound.

Scientific Research Applications

Rollinicin has a wide range of scientific research applications, including:

Mechanism of Action

Rollinicin exerts its effects primarily through its interaction with cellular mitochondria. It inhibits the mitochondrial complex I, leading to the disruption of the electron transport chain and subsequent induction of apoptosis (programmed cell death) in cancer cells . This mechanism makes this compound a potent cytotoxic agent with potential therapeutic applications in oncology.

Comparison with Similar Compounds

Uniqueness of Rollinicin: this compound stands out due to its specific mechanism of action and its potent cytotoxic effects at relatively low concentrations. Its unique structure allows for selective targeting of cancer cells, making it a promising candidate for further drug development .

Properties

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

4-[13-[5-[5-(1,2-dihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-11-16-19-22-31(39)36(40)35-26-25-34(44-35)33-24-23-32(43-33)30(38)21-18-15-13-10-8-7-9-12-14-17-20-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3

InChI Key

VODBAMRAIJWVTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O

Origin of Product

United States

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